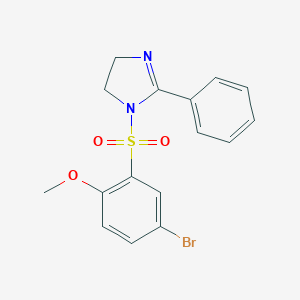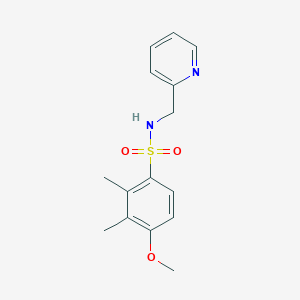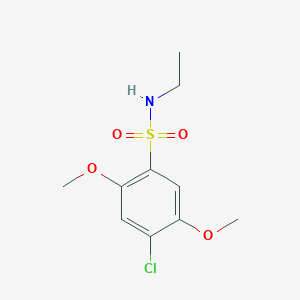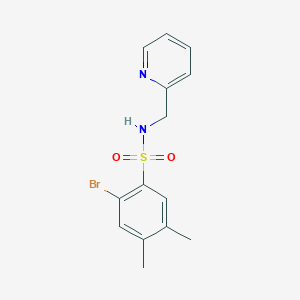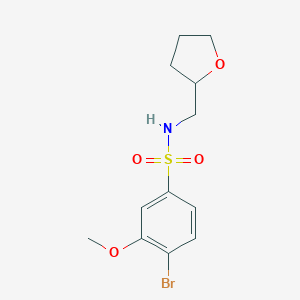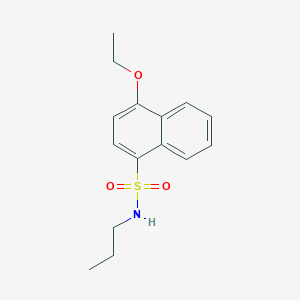
2-(3-Methoxyphenyl)-2-oxoethyl 2,4-dihydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves the use of spectroscopic techniques like IR, NMR, and MS to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, etc .Scientific Research Applications
Synthesis of Benzofuran Derivatives
Benzofuran derivatives are significant due to their presence in numerous natural products and pharmaceuticals. The compound can be utilized in the synthesis of benzofuran rings, which are crucial components in many natural products with potential biological activities. The process often involves the formation of the benzofuran ring via a key heterocycle installation step .
Antimicrobial Activity
The structural analogs of 2-(3-Methoxyphenyl)-2-oxoethyl 2,4-dihydroxybenzoate have been studied for their antimicrobial properties. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. This indicates the potential use of the compound as a scaffold for developing new antimicrobial agents .
Cytotoxicity Studies
Cytotoxicity studies are essential for assessing the safety of compounds for potential therapeutic use. The analogs of this compound have been evaluated for their cytotoxic effects on various cancer cell lines, including human cervical and Supt1 cancer cell lines. The results can guide the development of anticancer drugs with minimized side effects .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 2,4-dihydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-12-4-2-3-10(7-12)15(19)9-22-16(20)13-6-5-11(17)8-14(13)18/h2-8,17-18H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDJZXAFIKWBLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-2-oxoethyl 2,4-dihydroxybenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

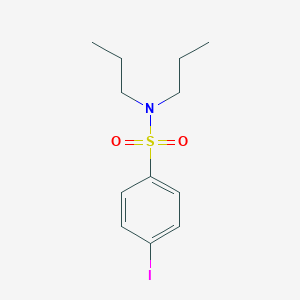
![2-[(3,4-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B500418.png)

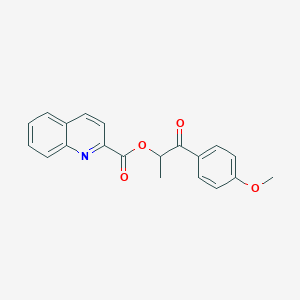
![2-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500424.png)
![2-[(2-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B500426.png)
